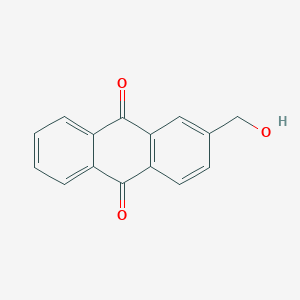
2-(Hydroxymethyl)anthraquinone
Cat. No. B096982
Key on ui cas rn:
17241-59-7
M. Wt: 238.24 g/mol
InChI Key: JYKHAJGLEVKEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04803221
Procedure details


To a 2 L 3-neck flask fitted with condenser, thermometer and overhead stirrer was added 2-(hydroxymethyl)anthraquinone (Aldrich, 20 g, 0.084 mol), Zn dust (Mallinckrodt, 50 g, 0.765 mol), CuSO4.5H2O (Mallinckrodt, 0.5 g), and 28% NH4OH (Mallinckrodt, 600 mL). The temperature was increased to 80°, and the initial dark-red color faded (about 3 h). After refluxing for an additional 30 min, the mixture was filtered. The filtrate was treated with conc. HCl until acidic, and the resulting precipitate collected. The zinc solid was extracted with EtOAc until the washings were clear, and the EtOAc removed to give an oil. The oil and the precipitate were added to a mixture of conc. HCl (12 ml) in i-PrOH (1200 mL). This solution was concentrated by rotary evaporation to near dryness and CH3OH (100 mL) was added to give after filtration and drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981)).

[Compound]
Name
CuSO4.5H2O
Quantity
0.5 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[NH4+].[OH-].Cl>CC(O)C.[Zn]>[CH:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:15]=[CH:16][C:3]=1[CH2:2][OH:1] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
[Compound]
|
Name
|
CuSO4.5H2O
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2 L 3-neck flask fitted with condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was increased to 80°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 3 h)
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for an additional 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was treated with conc. HCl until acidic, and the resulting precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The zinc solid was extracted with EtOAc until the washings
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the EtOAc removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This solution was concentrated by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981))
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(C=CC2=CC3=CC=CC=C3C=C12)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
